Finrozole

Catalog No.
S528010
CAS No.
160146-17-8
M.F
C18H15FN4O
M. Wt
322.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Finrozole

CAS Number

160146-17-8

Product Name

Finrozole

IUPAC Name

4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile

Molecular Formula

C18H15FN4O

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18+/m0/s1

InChI Key

SLJZVZKQYSKYNV-ZWKOTPCHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile, finrozole, MPV 2213ad, MPV-2213ad

Canonical SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

The exact mass of the compound Finrozole is 322.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Finrozole (CAS 160146-17-8), also known as MPV-2213ad, is a non-steroidal, competitive inhibitor of the aromatase enzyme (CYP19A1) utilized primarily as an active pharmaceutical ingredient (API) in veterinary formulations and as a selective probe in endocrine research [1]. Structurally characterized as a chiral triazole derivative (4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]benzonitrile), it binds reversibly to the aromatase heme group[1]. Its procurement value is driven by its specific pharmacokinetic profile—featuring a shorter elimination half-life compared to mainstream analogs like letrozole—and its high enzymatic selectivity, which prevents off-target suppression of other cytochrome P450-mediated steroidogenic pathways [1].

Substituting Finrozole with more common non-steroidal aromatase inhibitors, such as letrozole or anastrozole, compromises experimental and therapeutic control due to divergent pharmacokinetic and tissue-accumulation profiles [1]. While letrozole and anastrozole exhibit prolonged elimination half-lives (30 to 60 hours) that lead to significant plasma accumulation, Finrozole clears more rapidly, with a half-life of approximately 8 hours[1]. This rapid clearance is critical for applications requiring temporary, reversible aromatase suppression, such as short-term veterinary estrus control or dynamic in vivo endocrine modeling [1]. Furthermore, Finrozole's specific chiral structure dictates its unique solubility constraints and formulation requirements, meaning generic azole substitution will fail to replicate its precise bioavailability and transient receptor engagement [1].

In Vivo Urodynamic Efficacy in Estrogen-Induced Obstruction Models

In models of neonatally estrogenized male rodents with infravesical obstruction, Finrozole demonstrates comparable efficacy to the benchmark letrozole in restoring urinary function. Administration of Finrozole significantly increased the mean maximal flow rate in estrogenized rats to 31.1 ± 10.85 ml/min, compared to a baseline of 18.4 ± 6.18 ml/min [1]. This performance statistically matches letrozole (32.4 ± 14.3 ml/min) while offering a distinct transient repolarization profile in the proximal rhabdosphincter [1].

Evidence DimensionMean maximal urinary flow rate (ml/min)
Target Compound Data31.1 ± 10.85 ml/min (Finrozole)
Comparator Or Baseline32.4 ± 14.3 ml/min (Letrozole); 18.4 ± 6.18 ml/min (Vehicle baseline)
Quantified DifferenceFinrozole achieved a 69% increase over baseline, statistically equivalent to letrozole's 76% increase.
ConditionsNeonatally estrogenized adult rats, 6-week oral administration.

Validates Finrozole as a highly effective, non-inferior alternative to letrozole for in vivo urological and endocrine research, particularly when a different pharmacokinetic clearance profile is desired.

Formulation Suitability: Pharmacokinetic Clearance and Elimination Half-Life

Finrozole offers a significantly faster clearance rate than mainstream third-generation aromatase inhibitors, making it the preferred API for temporary suppression formulations. Clinical pharmacokinetic evaluations show that Finrozole has an apparent elimination half-life (t1/2) of approximately 8 hours following oral tablet administration [1]. In contrast, standard comparators like anastrozole and letrozole exhibit prolonged half-lives ranging from 30 to 60 hours, leading to 3- to 4-fold plasma accumulation upon daily dosing [1].

Evidence DimensionApparent elimination half-life (t1/2)
Target Compound Data~8 hours (Finrozole)
Comparator Or Baseline30–60 hours (Anastrozole / Letrozole)
Quantified DifferenceFinrozole clears 3.75 to 7.5 times faster than standard third-generation aromatase inhibitors.
ConditionsSingle oral dose pharmacokinetic profiling.

Essential for procurement in veterinary and research applications where rapid reversibility of aromatase inhibition and avoidance of long-term plasma accumulation are strictly required.

Experimental Workflow Fit: Enzymatic Selectivity Against Off-Target Steroidogenesis

Finrozole demonstrates high selectivity for aromatase (CYP19A1) over other critical steroidogenic enzymes, ensuring precise experimental control without confounding off-target effects. In human placental microsome assays, Finrozole inhibited aromatase with an IC50 of 0.18–0.47 µM [1]. Crucially, it showed zero inhibition of desmolase (cholesterol side-chain cleavage enzyme) even at concentrations up to 1000 µM, yielding a selectivity ratio of greater than 2000-fold [1].

Evidence DimensionEnzyme inhibition (IC50)
Target Compound Data0.18–0.47 µM (Aromatase); >1000 µM (Desmolase)
Comparator Or BaselineOff-target desmolase inhibition threshold
Quantified Difference>2000-fold selectivity for aromatase over desmolase.
ConditionsIn vitro human placental microsome assays.

Guarantees that researchers and formulators can achieve complete estrogen suppression without inadvertently disrupting upstream cholesterol cleavage and broader corticosteroid synthesis in complex biological workflows.

Inhibition of Xenobiotic-Induced Endocrine Disruption

Finrozole acts as a potent specific probe for blocking xenobiotic-induced endocrine disruption in placental models. When JEG-3 cells were exposed to Aflatoxin B1 (AFB1), CYP19A1 expression was aberrantly induced by 163% to 339% over baseline [1]. The co-administration of 1 µM Finrozole completely inhibited this AFB1-related mRNA induction and prevented the associated cytotoxicity, restoring normal expression levels of the UGT1A-family and HSD steroidogenic enzymes[1].

Evidence DimensionCYP19A1 mRNA expression induction
Target Compound DataComplete inhibition of induction (return to baseline) at 1 µM Finrozole
Comparator Or Baseline163%–339% induction (AFB1 exposure alone)
Quantified Difference100% blockade of xenobiotic-induced aromatase overexpression.
ConditionsJEG-3 placental cell line exposed to 0.3-1.0 µM AFB1 for 96 hours.

Highlights Finrozole's specialized utility as a procurement choice for in vitro toxicology and endocrine disruptor screening assays.

Veterinary Pharmaceutical Formulation for Estrus Control

Due to its rapid clearance (~8 hour half-life) and high selectivity, Finrozole is the appropriate active pharmaceutical ingredient (API) for short-term veterinary estrus control formulations, where long-term plasma accumulation must be avoided [1].

In Vivo Urological and Prostate Modeling

Finrozole is highly effective in reversing developmental estrogen-induced infravesical obstruction and benign prostatic hyperplasia models, providing equivalent flow-rate restoration to letrozole but with distinct rhabdosphincter repolarization dynamics [2].

Endocrine Disruptor Toxicology Assays

The compound's proven ability to completely block AFB1-induced CYP19A1 overexpression makes it a reliable selective probe for in vitro placental toxicity and xenobiotic screening in JEG-3 cell lines [3].

Reversible Aromatase Suppression Studies

In research workflows requiring transient estrogen depletion without off-target corticosteroid suppression, Finrozole's >2000-fold selectivity over desmolase ensures precise, reversible experimental control [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

322.12298928 Da

Monoisotopic Mass

322.12298928 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40028KHQ6B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

160146-17-8

Wikipedia

Finrozole

Dates

Last modified: 02-18-2024
1: Huuskonen P, Myllynen P, Storvik M, Pasanen M. The effects of aflatoxin B1 on transporters and steroid metabolizing enzymes in JEG-3 cells. Toxicol Lett. 2013 Apr 26;218(3):200-6. doi: 10.1016/j.toxlet.2013.01.015. PubMed PMID: 23402939.
2: Storvik M, Huuskonen P, Kyllönen T, Lehtonen S, El-Nezami H, Auriola S, Pasanen M. Aflatoxin B1--a potential endocrine disruptor--up-regulates CYP19A1 in JEG-3 cells. Toxicol Lett. 2011 May 10;202(3):161-7. doi: 10.1016/j.toxlet.2011.01.028. PubMed PMID: 21296134.
3: Savolainen S, Pakarainen T, Huhtaniemi I, Poutanen M, Mäkelä S. Delay of postnatal maturation sensitizes the mouse prostate to testosterone-induced pronounced hyperplasia: protective role of estrogen receptor-beta. Am J Pathol. 2007 Sep;171(3):1013-22. PubMed PMID: 17640960; PubMed Central PMCID: PMC1959505.
4: Fechner S, Husen B, Thole H, Schmidt M, Gashaw I, Kimmig R, Winterhager E, Grümmer R. Expression and regulation of estrogen-converting enzymes in ectopic human endometrial tissue. Fertil Steril. 2007 Oct;88(4 Suppl):1029-38. PubMed PMID: 17316633.
5: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.
6: Parkkinen T, Nevanen TK, Koivula A, Rouvinen J. Crystal structures of an enantioselective fab-fragment in free and complex forms. J Mol Biol. 2006 Mar 24;357(2):471-80. PubMed PMID: 16427081.
7: Vuolanto A, Leisola M, Jokela J. Enantioselective affinity chromatography of a chiral drug by crystalline and carrier-bound antibody fab fragment. Biotechnol Prog. 2004 May-Jun;20(3):771-6. PubMed PMID: 15176881.
8: Li X, Strauss L, Mäkelä S, Streng T, Huhtaniemi I, Santti R, Poutanen M. Multiple structural and functional abnormalities in the p450 aromatase expressing transgenic male mice are ameliorated by a p450 aromatase inhibitor. Am J Pathol. 2004 Mar;164(3):1039-48. PubMed PMID: 14982857; PubMed Central PMCID: PMC1614717.
9: Streng T, Lehtoranta M, Poutanen M, Talo A, Lammintausta R, Santti R. Developmental, estrogen induced infravesical obstruction is reversible in adult male rodents. J Urol. 2002 Nov;168(5):2263-8. PubMed PMID: 12394772.
10: Li X, Wärri A, Mäkelä S, Ahonen T, Streng T, Santti R, Poutanen M. Mammary gland development in transgenic male mice expressing human P450 aromatase. Endocrinology. 2002 Oct;143(10):4074-83. PubMed PMID: 12239119.
11: Lee SB, Mitchell DT, Trofin L, Nevanen TK, Söderlund H, Martin CR. Antibody-based bio-nanotube membranes for enantiomeric drug separations. Science. 2002 Jun 21;296(5576):2198-200. PubMed PMID: 12077410.
12: Ahokoski O, Irjala K, Taalikka M, Manninen P, Halonen K, Kangas L, Salminen E, Huupponen R, Scheinin H. Pharmacokinetics of finrozole (MPV-2213ad), a novel selective aromatase inhibitor, in healthy men. Br J Clin Pharmacol. 2001 Dec;52(6):702-4. PubMed PMID: 11736883; PubMed Central PMCID: PMC2014559.
13: Luukkaa V, Rouru J, Ahokoski O, Scheinin H, Irjala K, Huupponen R. Acute inhibition of oestrogen biosynthesis does not affect serum leptin levels in young men. Eur J Endocrinol. 2000 Feb;142(2):164-9. PubMed PMID: 10664525.
14: Ahokoski O, Irjala K, Huhtala S, Salminen E, Scheinin H, Huupponen R. A double-blind study of MPV-2213ad, a novel aromatase inhibitor, in healthy male subjects. Eur J Clin Pharmacol. 1999 Mar;55(1):27-34. PubMed PMID: 10206081.
15: Ahokoski O, Irjala K, Huupponen R, Halonen K, Salminen E, Scheinin H. Hormonal effects of MPV-2213ad, a new selective aromatase inhibitor, in healthy male subjects. A phase I study. Br J Clin Pharmacol. 1998 Feb;45(2):141-6. PubMed PMID: 9491826; PubMed Central PMCID: PMC1873353.

Explore Compound Types